molecular formula C21H15Cl2F2N5O2S2 B2668040 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1226453-16-2

2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2668040
CAS No.: 1226453-16-2
M. Wt: 542.4
InChI Key: GTGNTCUSZCXGGO-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a central imidazole ring substituted with 3,4-dichlorophenyl and 4-(difluoromethoxy)phenyl groups. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group. Its design integrates halogenated aromatic systems and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2F2N5O2S2/c1-11-28-29-20(34-11)27-18(31)10-33-21-26-9-17(12-2-7-15(22)16(23)8-12)30(21)13-3-5-14(6-4-13)32-19(24)25/h2-9,19H,10H2,1H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGNTCUSZCXGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2F2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H17Cl2F2N5OSC_{19}H_{17}Cl_2F_2N_5OS, with a molecular weight of approximately 463.4 g/mol. The structure includes an imidazole ring, a thiadiazole moiety, and various aromatic substitutions that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that derivatives of imidazole and thiadiazole exhibit significant antimicrobial properties. The presence of the 3,4-dichlorophenyl and difluoromethoxy groups enhances the lipophilicity and membrane permeability, allowing for better interaction with microbial cell membranes .
  • Antifungal Properties : Research has shown that similar compounds demonstrate potent antifungal activity against various strains. The mechanism often involves disruption of fungal cell wall synthesis or interference with nucleic acid metabolism .
  • Cytotoxicity : Some studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines through apoptosis induction or cell cycle arrest mechanisms .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria and fungi. The results demonstrated a minimum inhibitory concentration (MIC) in the range of 32–128 µg/mL for bacterial strains and lower values for fungal strains, indicating significant antimicrobial potential .
  • Case Study on Cytotoxicity : In vitro assays performed on human cancer cell lines revealed that the compound inhibited cell proliferation with IC50 values ranging from 10 to 25 µM. This suggests a promising avenue for further research in cancer therapeutics .

Data Table

The following table summarizes key biological activities and findings related to the compound:

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntimicrobialStaphylococcus aureus64
AntifungalCandida albicans16
CytotoxicityHeLa Cells15
CytotoxicityMCF-7 Cells20

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole and thiadiazole moieties exhibit significant antimicrobial properties. The incorporation of these functional groups enhances the compound's efficacy against a range of bacteria and fungi. For instance, studies have shown that derivatives of imidazole demonstrate stronger antimicrobial activity compared to their parent compounds . The specific structure of the compound may contribute to its ability to disrupt microbial cell functions.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer applications. Similar imidazole-based compounds have been investigated for their ability to inhibit tumor growth in various cancer types, including non-small cell lung cancer and melanoma . The modulation of specific protein levels associated with cancer progression could be a mechanism through which this compound exerts its effects.

Anti-inflammatory Properties

Imidazole derivatives are known for their anti-inflammatory activities, making them candidates for treating inflammatory diseases. The presence of the thiadiazole group may enhance these properties by modulating inflammatory pathways .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or fungicide. Compounds with similar scaffolds have been shown to possess herbicidal and fungicidal activities, which could be advantageous in agricultural settings . The dual functionality of targeting both microbial pathogens and pests makes it a versatile candidate for crop protection.

Plant Growth Regulation

Research into thiadiazole derivatives has indicated their role in promoting plant growth and development. Such compounds can act as plant growth regulators, enhancing yield and resilience against environmental stresses .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been reported for synthesizing similar imidazole and thiadiazole derivatives, often utilizing catalytic systems to improve yields . Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are crucial for confirming the structural integrity of the synthesized compounds.

Case Studies

StudyFocusFindings
Study on Antimicrobial Efficacy Evaluated the antimicrobial properties of imidazole derivativesFound that certain derivatives exhibited superior activity against Gram-positive and Gram-negative bacteria compared to controls
Anticancer Research Investigated the effects of imidazole compounds on cancer cell linesDemonstrated significant inhibition of cell proliferation in melanoma cells
Agricultural Application Assessed the pesticidal effects of thiadiazole derivativesReported effective control of fungal pathogens in crop trials

Comparison with Similar Compounds

Key Observations:

  • Halogenation: The target compound’s 3,4-dichlorophenyl group may enhance lipophilicity and membrane permeability compared to non-halogenated analogs (e.g., 4-methoxyphenyl in Compound 9) .
  • Thiadiazole vs. Thiazole : The 5-methyl-1,3,4-thiadiazol-2-yl group in the target compound differs from the simpler thiazol-2-yl in Compound 7. Thiadiazoles generally exhibit higher metabolic stability and stronger hydrogen-bonding capacity .
  • Difluoromethoxy Group : The 4-(difluoromethoxy)phenyl substituent may improve metabolic resistance compared to methoxy groups, as seen in fluorinated analogs .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, predictive models (e.g., XGBoost in ) suggest that features like halogenation and heterocyclic density correlate with bioactivity. For example:

  • COX Inhibition : Compound 9 () showed selective COX-2 inhibition, likely due to its 4-fluorophenyl group . The target compound’s dichlorophenyl group may enhance this effect.
  • Aggregation Properties : Fluorescent imidazole-thiadiazole hybrids () exhibit aggregation-induced emission, which could be relevant for imaging applications .

Q & A

Q. What are the critical steps and reagents for synthesizing this compound?

The synthesis involves nucleophilic substitution and coupling reactions. For example:

  • Thioether formation : React 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole-2-thiol with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base.
  • Recrystallization : Purify the crude product using ethanol or ethanol/water mixtures to enhance purity .
  • Monitoring : Use TLC or HPLC to track reaction progress and confirm intermediate formation.

Q. Which analytical methods are essential for structural characterization?

A combination of spectral and chromatographic techniques is required:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and connectivity (e.g., imidazole-thioacetamide linkage) .
  • X-ray crystallography : Resolve the 3D structure using SHELXL for refinement, particularly to analyze steric effects from the 3,4-dichlorophenyl group .
  • Elemental analysis : Validate empirical formula consistency between calculated and observed values .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

Apply DoE to systematically vary reaction parameters:

  • Variables : Temperature, solvent polarity (e.g., DMF vs. ethanol), catalyst loading, and reaction time.
  • Response surface modeling : Identify optimal conditions (e.g., 60–80°C, 12–24 hours) to maximize yield while minimizing byproducts like unreacted thiol intermediates .
  • Validation : Confirm reproducibility using HPLC and mass spectrometry .

Q. How do electronic effects of substituents (e.g., dichlorophenyl, difluoromethoxy) influence reactivity?

  • Electron-withdrawing groups : The 3,4-dichlorophenyl moiety reduces electron density on the imidazole ring, slowing electrophilic substitution but enhancing stability toward oxidation .
  • Steric hindrance : The difluoromethoxy group at the 4-position of the phenyl ring may restrict rotational freedom, affecting molecular docking into biological targets. Computational modeling (e.g., DFT) can quantify these effects .

Q. How to address contradictions between computational predictions and experimental bioactivity data?

  • Molecular docking : Use AutoDock Vina to predict binding affinities toward targets like cyclooxygenase (COX) enzymes. Compare results with in vitro assays (e.g., COX-1/2 inhibition) .
  • False positives/negatives : Reconcile discrepancies by verifying compound purity (>95% via HPLC) and assessing off-target interactions using proteome-wide screening .

Q. What strategies resolve conflicting spectral data during structural validation?

  • Multi-technique cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous NOESY signals, particularly for overlapping aromatic protons .
  • Crystallographic refinement : Use SHELXL to adjust thermal parameters and occupancy rates for disordered atoms (e.g., dichlorophenyl substituents) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thioether formationK₂CO₃, DMF, 70°C, 12 h65–75>90
RecrystallizationEthanol/water (3:1), 0–4°C>98

Q. Table 2: Computational vs. Experimental Bioactivity

TargetPredicted IC₅₀ (nM)Experimental IC₅₀ (nM)Discrepancy Analysis
COX-1120 ± 15250 ± 30Impurity interference (e.g., unreacted thiol)
COX-285 ± 1090 ± 12Strong agreement

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